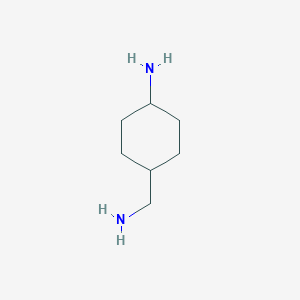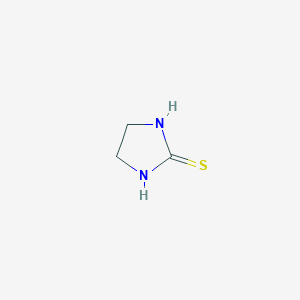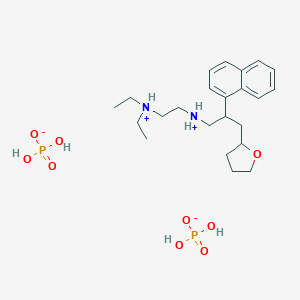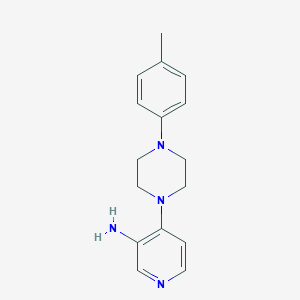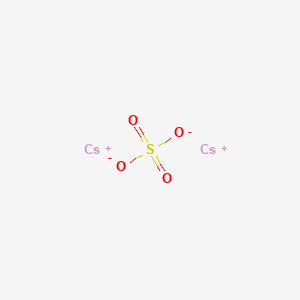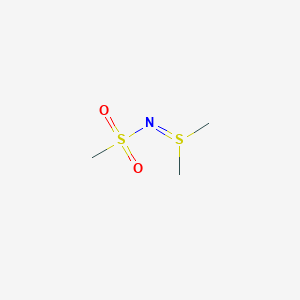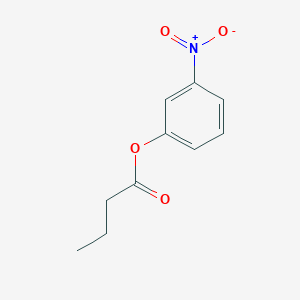
(3-Nitrophenyl) butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitrophenyl) butanoate is a chemical compound that is used in scientific research for various purposes. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
(3-Nitrophenyl) butanoate is hydrolyzed by esterases to produce (3-nitrophenol) and butanoic acid. The hydrolysis reaction is used to study the kinetics of esterase-catalyzed reactions. The (3-nitrophenol) produced in the reaction can be monitored spectrophotometrically to determine the rate of the reaction.
Biochemische Und Physiologische Effekte
(3-Nitrophenyl) butanoate has no known biochemical or physiological effects in living organisms. It is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Nitrophenyl) butanoate in lab experiments is that it is a model compound for studying enzyme-substrate interactions. It is also relatively easy to synthesize and purify. However, one limitation is that it has no known physiological or biochemical effects in living organisms, which limits its applications in certain areas of research.
Zukünftige Richtungen
For (3-Nitrophenyl) butanoate research include studying its applications in the development of new enzyme inhibitors and studying its interactions with different types of esterases. Additionally, further research can be conducted to determine its potential applications in drug discovery and development.
Conclusion:
In conclusion, (3-Nitrophenyl) butanoate is a chemical compound that is widely used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of (3-Nitrophenyl) butanoate in various areas of research.
Synthesemethoden
(3-Nitrophenyl) butanoate is synthesized using a reaction between 3-nitrophenol and butanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-Nitrophenyl) butanoate is used in scientific research for various purposes such as enzyme assays, substrate for esterases, and as a model compound for studying enzyme-substrate interactions. It is also used for studying the kinetics of esterase-catalyzed hydrolysis reactions.
Eigenschaften
CAS-Nummer |
14617-97-1 |
|---|---|
Produktname |
(3-Nitrophenyl) butanoate |
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
(3-nitrophenyl) butanoate |
InChI |
InChI=1S/C10H11NO4/c1-2-4-10(12)15-9-6-3-5-8(7-9)11(13)14/h3,5-7H,2,4H2,1H3 |
InChI-Schlüssel |
RANXQNXWSFGIES-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



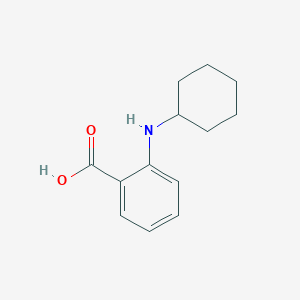

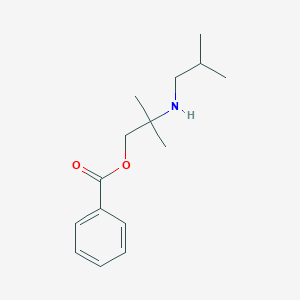

![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)
